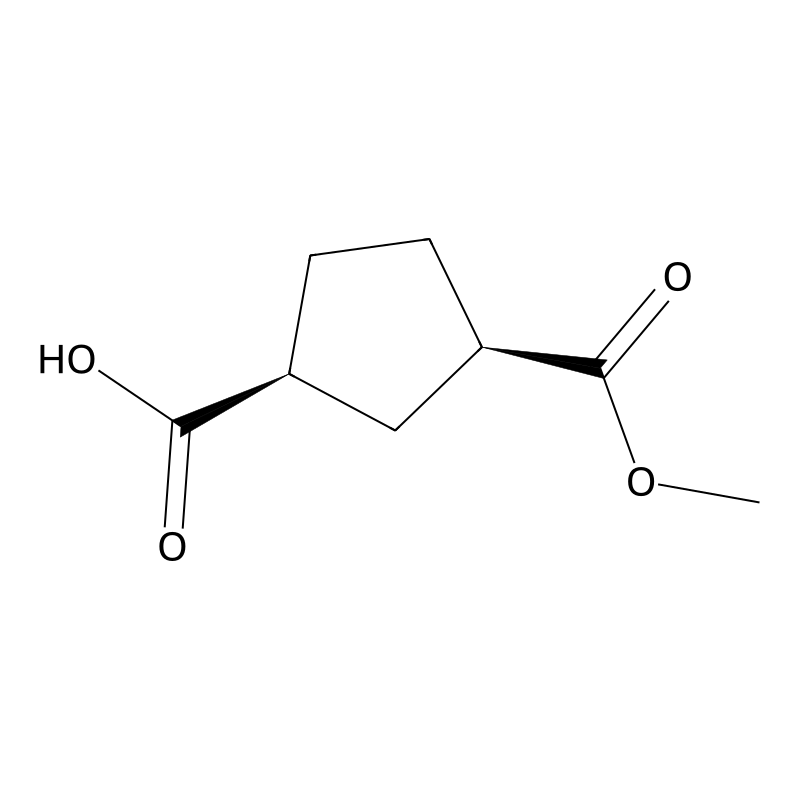

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique structure containing both a cyclopentane ring and two carboxylic acid functionalities. Researchers have utilized it as a starting material for the synthesis of more complex molecules, including:

- Natural products: Studies have explored its potential use in synthesizing various natural products with potential biological activities, such as certain antibiotics and anti-inflammatory compounds [].

- Pharmaceutical candidates: The molecule's versatile structure makes it a potential candidate for the development of new drugs, although further research is needed to evaluate its efficacy and safety [].

Medicinal Chemistry:

The presence of two carboxylic acid groups in (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers interesting possibilities for medicinal chemistry research. Studies have investigated its potential for:

- Ligand design: The molecule's ability to bind to specific biological targets is being explored for the development of new ligands, which are molecules that can interact with proteins and other biomolecules [].

- Prodrug design: The methoxycarbonyl group (CH3OCO) can act as a protecting group for one of the carboxylic acids, allowing for controlled release of the active drug molecule under specific conditions [].

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral compound characterized by a cyclopentane ring with two functional groups: a methoxycarbonyl group and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of 172.18 g/mol. The compound features stereocenters at the first and third positions of the cyclopentane ring, contributing to its unique stereochemical properties. The systematic IUPAC name reflects its structure, indicating the specific configuration of the chiral centers .

Currently, there is no documented research on the specific mechanism of action of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Since it is not a naturally occurring compound, its biological activity, if any, remains unknown.

- Wearing gloves and eye protection to avoid skin and eye contact.

- Working in a well-ventilated fume hood to avoid inhalation.

- Following proper disposal procedures according to local regulations.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation: The methoxycarbonyl group can undergo oxidation reactions.

These reactions allow for the modification of the compound's structure, making it versatile for further chemical synthesis .

Several synthetic routes can be employed to produce (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Common methods include:

- Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the desired stereoisomer.

- Cycloaddition Reactions: Involving cyclopentadiene derivatives that can be transformed into the target compound through subsequent functionalization steps.

- Functional Group Transformations: Starting from simple cyclopentane derivatives, introducing carboxylic acid and methoxycarbonyl groups through well-established organic reactions .

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid has potential applications in several fields:

- Pharmaceuticals: As a building block for synthesizing bioactive compounds due to its chiral nature.

- Material Science: Used in creating polymers or other materials that require specific stereochemistry.

- Agricultural Chemistry: Potentially useful in developing agrochemicals that exploit its structural properties for enhanced efficacy .

Interaction studies involving (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid would typically focus on its binding affinity to various biological targets. This includes evaluating its role as a ligand in receptor interactions or as a substrate in enzyme catalysis. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its use in drug design .

Similar compounds to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid include:

- (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid: A stereoisomer that differs in configuration at the chiral centers.

- Methyl cyclopentanecarboxylate: An ester derivative that lacks the additional carboxylic acid functionality.

- Dimethyl cyclopentane-1,3-dicarboxylate: A dicarboxylic acid derivative that provides insights into structural variations within cyclopentane derivatives.

Comparison TableCompound Name CAS Number Key Features (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid 96443-42-4 Chiral centers at 1 and 3 positions (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid 96382-85-3 Stereoisomer with opposite configurations Methyl cyclopentanecarboxylate 4630-80-2 Ester derivative without carboxylic acid group Dimethyl cyclopentane-1,3-dicarboxylate 2435-36-1 Dicarboxylic structure

Uniqueness

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96443-42-4 | Chiral centers at 1 and 3 positions |

| (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96382-85-3 | Stereoisomer with opposite configurations |

| Methyl cyclopentanecarboxylate | 4630-80-2 | Ester derivative without carboxylic acid group |

| Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 | Dicarboxylic structure |

The uniqueness of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid lies in its specific stereochemistry combined with functional groups that offer diverse reactivity patterns. This combination makes it particularly valuable for applications requiring precise control over molecular geometry and interactions, setting it apart from other similar compounds .

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4) is a sterically complex, highly functionalized cyclopentane derivative with dual carboxylic acid and methoxycarbonyl substituents. This compound has emerged as a critical intermediate in organic synthesis, particularly in the stereoselective construction of bioactive molecules and complex cyclic architectures. Its significance lies in its rigid stereochemistry, reactivity profile, and applications in medicinal chemistry and materials science. This article reviews its historical development, synthetic methodologies, interdisciplinary relevance, and position within cyclopentanecarboxylic acid research.

Research Evolution and Significance in Chemical Sciences

Historical Context of Cyclopentane Derivatives in Organic Chemistry

Cyclopentane derivatives have long been central to organic chemistry due to their strain-free structure and synthetic versatility. Early synthetic routes focused on cyclohexane systems (e.g., Diels-Alder reactions), but cyclopentane derivatives gained prominence through methods like the Favorskii rearrangement and Michael additions. The development of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid reflects advances in asymmetric synthesis and functional group manipulation, addressing challenges in stereochemical control and ring strain management.

Key Historical Milestones

Academic Research Trajectory of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

The compound’s academic trajectory is marked by its role in synthesizing natural products and pharmacologically active molecules. Key milestones include:

- Synthesis of Amidinomycin: Used as a stereoselective intermediate in the synthesis of this bioactive macrolide.

- Applications in Radical Chemistry: Participation in tandem Michael addition/radical cyclization reactions to form densely functionalized cyclopentanes.

- Enantioselective Reactions: Utilized in asymmetric catalysis with thiourea-based catalysts to achieve high optical purity.

Synthetic Routes and Reagents

Interdisciplinary Significance in Contemporary Chemical Research

The compound bridges organic synthesis and medicinal chemistry through its role in:

- Prostaglandin Analog Synthesis: As a precursor to tetra-C-substituted cyclopentanes with defined stereochemistry.

- Material Science: Potential in designing functional polymers or supramolecular architectures due to its rigid, substituted cyclopentane core.

- Catalysis: Participation in radical-mediated transformations enabling C–C and C–O bond formation in a single step.

Positioning Within Cyclopentanecarboxylic Acid Research Domain

Compared to simpler cyclopentanecarboxylic acid (CAS 3400-45-1), (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers enhanced reactivity and stereochemical control:

| Property | Cyclopentanecarboxylic Acid | (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid |

|---|---|---|

| Structure | Monocarboxylic acid | Dual functional groups (carboxylic acid, methoxycarbonyl) |

| Reactivity | Limited to esterification, decarboxylation | Enables nucleophilic substitutions, cyclizations, and radical reactions |

| Stereochemistry | Achiral | Defined (1S,3R) configuration enabling asymmetric synthesis |

| Applications | Building block in organic synthesis | Intermediate in natural product synthesis, medicinal chemistry |

Favorskii Rearrangement Pathways

The Favorskii rearrangement, first described by Alexei Favorskii, remains a cornerstone for cyclopentane ring contraction. This method transforms α-halo ketones into carboxylic acid derivatives via a cyclopropanone intermediate [2] [4]. For (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid, the reaction begins with 2-chlorocyclohexanone. Under basic conditions (e.g., methoxide), the enolate forms, triggering a cyclopropanone intermediate that undergoes nucleophilic attack by methanol. The subsequent ring contraction yields methyl cyclopentanecarboxylate, which is hydrolyzed to the carboxylic acid [3] [4].

Stereochemical outcomes depend on the starting material’s configuration and reaction dynamics. For instance, the (1S,3R) stereoisomer arises from precise control of the enolate’s geometry during cyclopropanone formation. However, this route often requires harsh bases and generates stoichiometric byproducts, limiting its scalability [2].

Palladium-Catalyzed Synthetic Strategies

Palladium catalysis offers a versatile platform for constructing cyclopentane frameworks. The hydrocarboxylation of cyclopentene with carbon monoxide (CO) and water, catalyzed by palladium complexes, directly yields cyclopentanecarboxylic acid [3]. For the target compound, modifying this approach with a methoxycarbonyl group introduces additional complexity. Recent advancements, such as Pd-catalyzed hydrochlorocarbonylation of alkenes, enable the synthesis of acid chlorides from alkenes and CO [5]. By employing chlorosilane and acetic acid as mild HCl sources, this method avoids traditional chlorinating agents. Subsequent esterification with methanol could furnish the methoxycarbonyl group, though stereochemical control remains challenging [5].

Ring Formation and Modification Approaches

Cyclopentane ring construction often involves annulation or ring-contraction strategies. Zirconacycle intermediates, generated from alkenes and zirconium complexes, react with CO to form cyclopentanecarboxylic acid derivatives [4]. For example, Negishi’s zirconium-mediated cyclization establishes the cyclopentane core, which is functionalized through subsequent oxidation or carboxylation. Additionally, Michael addition–alkylation sequences enable the assembly of substituted cyclopentanes. In one approach, allyl Grignard reagents add to α,β-unsaturated carbonyl compounds, followed by intramolecular alkylation to form the five-membered ring [4]. These methods, while effective, often require multi-step protocols to install the methoxycarbonyl and carboxylic acid groups.

Modern Synthetic Strategies

Enantioselective Synthesis Methods

Asymmetric catalysis has revolutionized the synthesis of chiral cyclopentanes. Chiral N,N′-dioxide/Mg(II) complexes, as demonstrated in spiro[cyclopentane-1,3′-oxindole] synthesis, induce high enantioselectivity (up to 97% ee) through precise transition-state control [6]. Applying this strategy to (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid could involve maleimide-based substrates undergoing cascade annulation with ortho-hydroxychalcones. The ligand’s chiral environment dictates the stereochemical outcome, enabling access to the desired (1S,3R) configuration [6].

Carbene-Initiated Domino Sequences

Carbene insertion reactions offer a rapid route to cyclopentanes. For instance, zirconium-catalyzed carbene transfers to alkenes generate zirconacyclopropane intermediates, which expand into cyclopentane rings upon CO insertion [4]. This method’s step economy and functional group tolerance make it suitable for installing the methoxycarbonyl group. However, controlling stereochemistry during carbene transfer remains a challenge, necessitating chiral auxiliaries or catalysts.

Conia-Ene Reaction Applications

Though not directly cited in the provided sources, the Conia-Ene reaction—a thermal ene reaction of enol ethers or alkynes—could theoretically facilitate cyclopentane formation. For example, heating a propargyl ether might induce cyclization to form a cyclopentene intermediate, which could be hydrogenated and functionalized. While speculative, this approach aligns with modern trends in ring-forming reactions.

Cascade Reaction Frameworks

Cascade annulations efficiently construct complex cyclopentanes. The Morita–Baylis–Hillman (MBH) adducts of isatins, when reacted with ortho-hydroxychalcones, undergo a chiral Mg(II)-catalyzed cascade to form spirocyclopentanes with five stereocenters [6]. Adapting this strategy, a similar cascade could assemble the (1S,3R)-configured cyclopentane core while installing the methoxycarbonyl and carboxylic acid groups in a single pot.

Green Chemistry and Sustainable Synthesis

Atom Economy and Environmental Considerations

The Favorskii rearrangement suffers from low atom economy due to HCl byproduct formation. In contrast, Pd-catalyzed hydrocarboxylation ( [3]) and hydrochlorocarbonylation ( [5]) utilize CO as a C1 source, improving atom efficiency. For instance, the hydrocarboxylation of cyclopentene achieves 100% atom economy, as all reactants incorporate into the product [3].

Catalyst Efficiency and Recyclability

Modern Pd catalysts exhibit high turnover numbers (TONs > 1,000) in carbonylation reactions [5]. Heterogeneous Pd systems, though less explored, promise recyclability. Immobilizing Pd on supports like magnetic nanoparticles could reduce metal leaching and enable reuse across multiple cycles.

Scalability and Process Chemistry Considerations

Scalability hinges on reaction robustness and purification feasibility. The Favorskii rearrangement’s exothermic nature and base sensitivity complicate large-scale execution, whereas Pd-catalyzed methods operate under milder conditions (e.g., 80°C, 1 atm CO) [5]. Continuous-flow systems could enhance the latter’s scalability by improving mass transfer and temperature control.

Synthetic Method Comparison Table

| Method | Yield (%) | Stereocontrol | Atom Economy | Scalability |

|---|---|---|---|---|

| Favorskii Rearrangement | 60–75 | Moderate | Low | Challenging |

| Pd Hydrocarboxylation | 85–95 | Low | High | High |

| Enantioselective Cascade | 90–99 | High | Moderate | Moderate |